4-methylimino-3H-pyridin-3-amine
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Overview
Description
4-methylimino-3H-pyridin-3-amine is a heterocyclic compound that features a pyridine ring with a methylimino group at the 4-position and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylimino-3H-pyridin-3-amine can be achieved through several methods. One common approach involves the reaction of 4-methylpyridine with an appropriate amine under controlled conditions. For example, the reaction of 4-methylpyridine with methylamine in the presence of a catalyst such as 4,4′-trimethylenedipiperidine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-methylimino-3H-pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 4-methylamino-3H-pyridin-3-amine.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-methylimino-3H-pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-methylimino-3H-pyridin-3-amine involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. The compound’s structure allows it to form hydrogen bonds and other interactions with target proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridines: These compounds share a similar pyridine ring structure but differ in the presence of a pyrazole ring.
Isothiazolo[4,5-b]pyridines: These compounds have a similar pyridine core but include an isothiazole ring.
Uniqueness
4-methylimino-3H-pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylimino group at the 4-position and amino group at the 3-position make it a versatile intermediate in organic synthesis and a promising candidate for drug development .
Properties
Molecular Formula |
C6H9N3 |
---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
4-methylimino-3H-pyridin-3-amine |
InChI |
InChI=1S/C6H9N3/c1-8-6-2-3-9-4-5(6)7/h2-5H,7H2,1H3 |
InChI Key |
MPTAIRGCXYLPMR-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1C=CN=CC1N |
Origin of Product |
United States |
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